molecular formula C13H12FNO B1329000 2-(2-Fluorophenoxy)-4-methylaniline CAS No. 946774-17-0

2-(2-Fluorophenoxy)-4-methylaniline

Cat. No.: B1329000
CAS No.: 946774-17-0
M. Wt: 217.24 g/mol
InChI Key: ALDYJKDRRVRHNJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenoxy group attached to the aniline core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluorophenol with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenoxy)-4-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analog with a single fluorine atom attached to the aniline ring.

    4-Methylaniline: Lacks the fluorophenoxy group but shares the aniline core structure.

    2-(4-Fluorophenoxy)-4-methylaniline: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-(2-Fluorophenoxy)-4-methylaniline is unique due to the presence of both the fluorophenoxy and methylaniline groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDYJKDRRVRHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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